molecular formula C12H13NO4 B173821 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione CAS No. 161518-24-7

3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione

Cat. No. B173821
M. Wt: 235.24 g/mol
InChI Key: OGNGGVGRGMBLMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reagents, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

The physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, stability, etc., are studied .

Scientific Research Applications

Metabolic Pathways and Pharmacological Effects

Research has explored the intricate metabolic pathways and pharmacological effects associated with compounds structurally related to 3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione. For instance, studies have analyzed the metabolism of tryptamine analogs, revealing insights into the structural specificity and pharmacological characteristics of serotonin receptors in relation to the indole structure (Rogawaski & Aghajanian, 1981). Furthermore, the psychotropic potency of tryptamines has been evaluated, shedding light on the metabolic and pharmacologic aspects that influence the activity of such compounds (Taborsky, Delvigs, & Page, 1966).

Impact on Neurotransmitter Release

The effect of indole derivatives on neurotransmitter release and content in the brain has been a subject of interest. Research indicates that certain indole derivatives can influence the balance and release of neurotransmitters such as acetylcholine and dopamine, offering potential insights into neurological functions and disorders (Wang, 2005).

Radiolabelling and Biological Evaluation

The development of radiolabelled indole derivatives for biomedical applications has been explored. Studies like the one by Matarrese et al. (2002) discuss the synthesis and biological evaluation of specific radiolabelled indole derivatives, highlighting their potential in non-invasive assessment techniques such as positron emission tomography (PET) (Matarrese et al., 2002).

Hepatic Protection and Therapeutic Potential

The role of indole derivatives, especially indole-3-carbinol (I3C) and its major derivatives, in hepatic protection has been extensively studied. These compounds have shown promising results in protecting the liver against various chronic injuries, such as viral hepatitis and hepatic cirrhosis, through mechanisms involving transcriptional regulation, oxidative stress alleviation, and immunomodulatory effects (Wang et al., 2016).

Safety And Hazards

This involves studying the toxicity, flammability, environmental impact, and other hazards associated with the compound .

Future Directions

This involves predicting or suggesting further studies that can be done based on the current knowledge of the compound .

properties

IUPAC Name

3-(hydroxymethyl)-5-methoxy-1,2-dimethylindole-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-6-7(5-14)10-11(13(6)2)8(15)4-9(17-3)12(10)16/h4,14H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNGGVGRGMBLMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C(=O)C=C(C2=O)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80439293
Record name 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione

CAS RN

161518-24-7
Record name 3-hydroxymethyl-5-methoxy-1,2-dimethylindole-4,7-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80439293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Reactant of Route 2
Reactant of Route 2
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Reactant of Route 3
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Reactant of Route 4
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Reactant of Route 5
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione
Reactant of Route 6
3-(Hydroxymethyl)-5-methoxy-1,2-dimethyl-1H-indole-4,7-dione

Citations

For This Compound
3
Citations
A Schäfer, ES Burstein, R Olsson - Bioorganic & Medicinal Chemistry …, 2014 - Elsevier
Bexarotene, a retinoid X receptor (RXR) agonist, is being tested as a potential disease modifying treatment for neurodegenerative conditions. To limit the peripheral exposure of …
Number of citations: 18 www.sciencedirect.com
J Sasaki, K Sano, M Hagimori, M Yoshikawa… - Bioorganic & Medicinal …, 2014 - Elsevier
NAD(P)H: quinone oxidoreductase 1 (NQO1) is an obligate two-electron reductase and is highly expressed in many human solid cancers. Because NQO1 can be induced immediately …
Number of citations: 7 www.sciencedirect.com
Z Yang, J Ma, H Guo, Z Zhao, W Tian, J Zhou… - Available at SSRN … - papers.ssrn.com
Design, synthesis, and biological evaluation of NQO1-activated prodrugs of evodiamine with enhanced antitumor properties Zheng Y Page 1 Design, synthesis, and biological …
Number of citations: 0 papers.ssrn.com

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